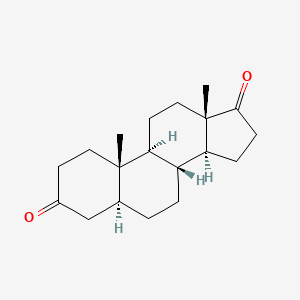

Androstanedione

Description

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233576 | |

| Record name | Dihydroandrostendione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

846-46-8 | |

| Record name | (5α)-Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=846-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroandrostendione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstane-3,17-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androstane-3,17-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroandrostendione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-androstane-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR72RNR8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133.5 - 134.0 °C | |

| Record name | Androstanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Androstanedione Biosynthesis Pathway in Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstanedione (also known as androstenedione or A4) is a key C19 steroid precursor to potent androgens and estrogens, with the adrenal gland being a significant source of its circulating pool, particularly in women.[1] The biosynthesis of this compound in the adrenal cortex is a complex process, primarily occurring in the zona reticularis (ZR). This process is governed by the zone-specific expression and activity of a suite of steroidogenic enzymes. The pathway is tightly regulated, with ACTH being the primary mediator, and the presence of cofactors like cytochrome b5 playing a crucial role in directing steroid flux towards androgen production.[1][2] This guide provides a detailed overview of the this compound biosynthesis pathway, quantitative data on enzyme kinetics and steroid concentrations, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

The Core Biosynthesis Pathway

The synthesis of this compound in the adrenal gland begins with cholesterol and proceeds through two primary routes, often referred to as the Δ⁵ and Δ⁴ pathways. The Δ⁵ pathway is generally favored in the adrenal zona reticularis for androgen production.

The Δ⁵ Pathway (Preferred)

-

Cholesterol to Pregnenolone: The process initiates with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[3] Inside the mitochondria, the enzyme CYP11A1 (also known as P450scc or cholesterol side-chain cleavage enzyme) converts cholesterol to pregnenolone.[4]

-

Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is then hydroxylated at the 17α position by the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) in the endoplasmic reticulum, yielding 17α-hydroxypregnenolone.[5]

-

17α-Hydroxypregnenolone to DHEA: In a subsequent reaction, the 17,20-lyase activity of CYP17A1 cleaves the side chain of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA).[6] This step is significantly enhanced by the allosteric effector protein cytochrome b5 (CYB5A) , which is highly expressed in the zona reticularis.[7]

-

DHEA to this compound: Finally, DHEA is converted to this compound by the enzyme HSD3B2 (3β-hydroxysteroid dehydrogenase type 2).[8]

The Δ⁴ Pathway

-

Pregnenolone to Progesterone: Pregnenolone can be converted to progesterone by HSD3B2 .

-

Progesterone to 17α-Hydroxyprogesterone: Progesterone is then hydroxylated by the 17α-hydroxylase activity of CYP17A1 to form 17α-hydroxyprogesterone.

-

17α-Hydroxyprogesterone to this compound: The 17,20-lyase activity of CYP17A1 can then convert 17α-hydroxyprogesterone to this compound. However, this conversion is less efficient in humans compared to the conversion of 17α-hydroxypregnenolone to DHEA.[6]

An Alternative Pathway

Research has also identified an alternative pathway for this compound synthesis from 11-deoxycortisol, a precursor in the cortisol synthesis pathway.[9][10] This pathway becomes particularly relevant when the activity of 11β-hydroxylase (CYP11B1) is impaired, leading to an accumulation of 11-deoxycortisol which can then be converted to this compound.[9]

Visualization of Biosynthesis Pathways

Caption: Core and alternative pathways for this compound biosynthesis in the adrenal gland.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the this compound synthesis pathway is determined by the kinetic properties of its constituent enzymes.

| Enzyme | Substrate | Activity | Km (µM) | Vmax (nmol/min/mg) or kcat (min⁻¹) | Notes |

| HSD3B2 | DHEA | 3β-dehydrogenation | 0.3[11] | 2.9 - 4.6 nmol/min/mg[11] | Purified human adrenal microsomal enzyme. |

| Pregnenolone | 3β-dehydrogenation | 0.4[11] | 2.9 - 4.6 nmol/min/mg[11] | Substrates are mutually competitive inhibitors.[11] | |

| 17α-OH-Pregnenolone | 3β-dehydrogenation | 0.3[11] | 2.9 - 4.6 nmol/min/mg[11] | ||

| CYP17A1 | Pregnenolone | 17α-hydroxylation | - | 0.39 min⁻¹ (kcat)[1] | |

| Progesterone | 17α-hydroxylation | 10.5[1] | 1.01 min⁻¹ (kcat)[1] | ||

| 17α-OH-Pregnenolone | 17,20-lyase | 3.5[1] | 0.24 min⁻¹ (kcat)[1] | Lyase activity is strongly enhanced by cytochrome b5.[1] | |

| 17α-OH-Progesterone | 17,20-lyase | 21.9[1] | - |

Steroid Concentrations

The concentrations of this compound and its precursors vary between adrenal tissue and peripheral circulation.

| Steroid | Intra-adrenal Conc. (ng/g tissue) | Peripheral Serum Conc. (ng/dL) | Notes |

| Pregnenolone | 148 - 601 | 30 - 200 | Data from studies on human fetal adrenals.[5] |

| 17α-OH-Pregnenolone | 338 - 1420 | 50 - 450 | Data from studies on human fetal adrenals.[5] |

| DHEA | 219 - 845 | 150 - 750 | |

| This compound | 10 - 80 | 50 - 250 | |

| Progesterone | 12 - 100 | 15 - 100 | |

| 17α-OH-Progesterone | 102 - 470 | 30 - 200 | Basal levels in adults.[8] |

(Concentration ranges are approximate and can vary significantly based on age, sex, and physiological state.)

Experimental Protocols

Quantification of Adrenal Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous quantification of multiple steroids from biological matrices.

Objective: To quantify this compound and its precursors in serum or plasma.

Methodology:

-

Sample Preparation (Serum/Plasma):

-

To 100 µL of serum, add a mixture of deuterated internal standards (e.g., d7-Androstenedione, d5-DHEA) in methanol to account for extraction variability.

-

Perform protein precipitation by adding acetonitrile or methanol, vortex, and centrifuge to pellet proteins.

-

Alternatively, use supported liquid extraction (SLE) or liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) for cleaner extracts.[10]

-

Evaporate the supernatant/extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).[10]

-

-

LC Separation:

-

Column: Use a C18 reverse-phase column (e.g., 150 x 3 mm, 2.6 µm particle size).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Methanol with 0.1% formic acid.[9]

-

Gradient: Run a gradient elution starting with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the steroids based on their polarity. A typical run time is 7-16 minutes.[2][9]

-

-

MS/MS Detection:

-

Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Define specific precursor-to-product ion transitions for each target steroid and its corresponding internal standard. For example:

-

This compound: m/z 287 -> 97, 109

-

DHEA: m/z 289 -> 253, 213

-

17-OH-Progesterone: m/z 331 -> 97, 109

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each steroid in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[2]

-

Caption: A generalized workflow for the quantification of adrenal steroids using LC-MS/MS.

Immunohistochemistry for Steroidogenic Enzyme Localization

This protocol allows for the visualization of the cellular location of key enzymes like HSD3B2 and CYB5A within the adrenal cortex, providing insight into the zonal specialization of steroidogenesis.

Objective: To co-localize HSD3B2 and CYB5A in formalin-fixed, paraffin-embedded human adrenal tissue.

Methodology:

-

Tissue Preparation:

-

Use 4-µm thick sections of formalin-fixed, paraffin-embedded (FFPE) adrenal gland tissue mounted on coated glass slides.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval. A common method is to immerse slides in a citrate buffer (pH 6.0) and heat in a microwave oven or pressure cooker. Cool to room temperature.

-

-

Double Immunostaining:

-

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific protein binding with a serum-free protein block (e.g., Dako).

-

Primary Antibody 1 (CYB5A): Incubate sections with a primary polyclonal antibody against CYB5A overnight at 4°C.

-

Detection 1: Use a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize with a diaminobenzidine (DAB) substrate kit, which will produce a brown precipitate at the site of the antigen.[11]

-

Primary Antibody 2 (HSD3B2): After the first detection step, incubate the same sections with a primary polyclonal antibody against HSD3B2.

-

Detection 2: Use an alkaline phosphatase (AP)-conjugated secondary antibody. Visualize with a substrate like Vector Blue, which produces a blue precipitate.[11]

-

-

Counterstaining and Mounting:

-

Lightly counterstain the nuclei with a suitable stain if desired (e.g., Nuclear Fast Red).

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

-

Analysis:

-

Examine under a light microscope. Cells expressing CYB5A will appear brown, cells expressing HSD3B2 will appear blue, and cells co-expressing both enzymes will show both brown and blue staining. Studies have shown these double-positive cells are often located at the border between the zona fasciculata and zona reticularis.

-

Regulation and Clinical Significance

The primary regulator of adrenal this compound synthesis is Adrenocorticotropic hormone (ACTH) from the pituitary gland.[2] ACTH stimulates the entire steroidogenic cascade, starting from the StAR-mediated transport of cholesterol.

The differential expression of enzymes within the adrenal zones is critical. The high expression of CYB5A and low expression of HSD3B2 in the zona reticularis favors the Δ⁵ pathway, leading to the efficient production of DHEA, the immediate precursor to this compound.[7]

Dysregulation of this pathway is central to several clinical conditions. In Congenital Adrenal Hyperplasia (CAH) , deficiencies in enzymes like CYP21A2 or CYP11B1 lead to a shunting of steroid precursors towards the androgen synthesis pathway, resulting in elevated this compound and virilization. Understanding the intricacies of this pathway is therefore crucial for the development of targeted therapies for androgen-dependent diseases, including certain forms of prostate cancer and polycystic ovary syndrome (PCOS).

References

- 1. uniprot.org [uniprot.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic processivity of the two-step oxidations of progesterone and pregnenolone to androgens by human cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Steroidogenic Pathway of Androstanedione and its Relationship to Testosterone and Estrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involving androstanedione, a key intermediate in androgen biosynthesis. While not a direct precursor to testosterone and estrone, its formation and metabolism are intrinsically linked to the availability of precursors for these critical sex hormones. This document details the enzymatic conversions, presents quantitative data on reaction kinetics and steroid concentrations, outlines relevant experimental protocols, and visualizes the biochemical pathways. The central precursor for both testosterone and estrone is androstenedione.[1][2][3][4] This guide will elucidate the precise position of this compound within the broader steroidogenic network.

Introduction: Correcting the Precursor-Product Relationship

This compound, specifically 5α-androstanedione, is a potent androgenic steroid. It is crucial to clarify a common misconception: 5α-androstanedione is not a direct precursor to testosterone or estrone. Instead, it is a metabolite of androstenedione and a direct precursor to the highly potent androgen, dihydrotestosterone (DHT).[5] The common precursor for both testosterone and estrone is androstenedione.[1][2][3][6] This guide will focus on the scientifically established pathways, providing clarity on the roles of these steroids and the enzymes that govern their interconversions.

The Central Role of Androstenedione

Androstenedione is a 19-carbon steroid hormone that occupies a pivotal branchpoint in steroidogenesis.[2] It is produced in the adrenal glands and the gonads.[1] From androstenedione, the synthesis of androgens and estrogens diverges:

-

Conversion to Testosterone: The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the conversion of androstenedione to testosterone.[1][6][7][8]

-

Conversion to Estrone: The enzyme aromatase (cytochrome P450 19A1) mediates the conversion of androstenedione to estrone.[1][6][9]

The Metabolic Pathway of 5α-Androstanedione

The synthesis and metabolism of 5α-androstanedione represent a significant pathway in androgen synthesis, particularly in certain tissues.

Synthesis of 5α-Androstanedione

5α-androstanedione is formed from androstenedione through the action of the enzyme 5α-reductase.[5] This enzyme is responsible for the reduction of the double bond at the 5th position of the steroid's A-ring.

Conversion to Dihydrotestosterone (DHT)

Following its synthesis, 5α-androstanedione is a substrate for 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts it to dihydrotestosterone (DHT).[5] DHT is the most potent endogenous androgen and plays a critical role in the development and maintenance of male characteristics. In some tissues, such as female genital skin, the pathway from androstenedione to DHT via 5α-androstanedione is considered more significant than the direct conversion of testosterone to DHT.[5]

Visualization of the Steroidogenic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic conversions discussed.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversions and typical circulating concentrations of these steroids.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km | Vmax | Source |

| 5α-Reductase | Testosterone | Dihydrotestosterone | 81.8 to 118.1 nM | 8.9 to 30.1 pmol/mg·h | [10] |

| 17β-HSD Type 1 | Estrone | Estradiol | - | - | [11] |

| Aromatase | Androstenedione | Estrone | - | - | [9] |

Table 2: Typical Circulating Steroid Concentrations in Healthy Adults

| Steroid | Male | Female | Source |

| Androstenedione | 0.93 ± 0.15 ng/mL | - | [12] |

| Testosterone | 3.29 ± 0.92 ng/mL | - | [12] |

| Estrone | 60.0 ± 9.4 pg/mL | - | [12] |

| Estradiol | 43.9 ± 5.3 pg/mL | - | [12] |

Note: Concentrations can vary significantly based on age, sex, time of day, and physiological status. The values presented are from a study comparing normal and obese males and should be considered as illustrative.

Table 3: Conversion Ratios in Peripheral Blood

| Conversion | Male | Female | Source |

| Androstenedione to Estrone | 1.3% | 0.7% | [13] |

| Testosterone to Estradiol | 0.18% | 0.5% | [13] |

| Androstenedione to Testosterone | 4.5% | 2.2% | [13] |

| Testosterone to Androstenedione | 8.2% | 12.0% | [13] |

Experimental Protocols

The accurate quantification of steroid hormones is critical for research and drug development. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17][18][19]

General Principle of LC-MS/MS for Steroid Quantification

This method involves the separation of steroids in a sample using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. Stable isotope-labeled internal standards are typically used to ensure high accuracy and precision.[14][16]

Sample Preparation

-

Sample Collection: Collect biological samples (e.g., serum, plasma, tissue homogenate).

-

Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standards for each analyte to the sample.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the sample matrix. A common LLE solvent mixture is hexane:ethyl acetate.[16]

-

Derivatization (Optional): For some estrogens, derivatization may be employed to enhance ionization efficiency and sensitivity in the mass spectrometer.[15]

-

Reconstitution: Evaporate the solvent and reconstitute the dried extract in a mobile phase-compatible solvent.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an LC system. A reversed-phase column (e.g., C18) is typically used to separate the steroids based on their hydrophobicity. A gradient elution with solvents like methanol, acetonitrile, and water is commonly employed.

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Atmospheric pressure photoionization (APPI) or electrospray ionization (ESI) are common techniques.[16][17]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte, fragmenting it, and then detecting a specific product ion. This two-stage mass filtering provides high specificity.

Quantification

The concentration of each steroid is determined by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the standards.

Conclusion

Understanding the precise metabolic pathways of androgens and estrogens is fundamental for research in endocrinology, oncology, and drug development. This guide has clarified the role of this compound as a precursor to DHT and its relationship within the broader steroidogenic network where androstenedione serves as the key precursor to both testosterone and estrone. The provided quantitative data, experimental protocols, and pathway visualizations offer a comprehensive resource for professionals in the field. The continued application of advanced analytical techniques like LC-MS/MS will be crucial for further elucidating the nuances of steroid metabolism and its role in health and disease.

References

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Androstenedione conversion calculator to nmol/L, ng/mL, ng/dL, ng/100mL, ng%, ng/L, µg/L units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced conversion of androstenedione to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCI - Conversion of blood androgens to estrogens in normal adult men and women [jci.org]

- 14. researchgate.net [researchgate.net]

- 15. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a sensitive liquid chromatography-tandem mass spectrometry assay to simultaneously measure androgens and estrogens in serum without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. farmaciajournal.com [farmaciajournal.com]

- 18. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 19. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

Androstanedione: A Pivotal Androgen in the Nexus of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Androstanedione, specifically 5α-androstanedione, is a naturally occurring steroid hormone and a key metabolite in the androgen biosynthesis pathway.[1] As a derivative of androstenedione, it occupies a critical position as an intermediate in the formation of potent androgens such as dihydrotestosterone (DHT).[1] While often considered a weaker androgen, its role and the activity of its precursors are increasingly implicated in the pathophysiology of various metabolic disorders, including Polycystic Ovary Syndrome (PCOS), insulin resistance, and obesity. This guide provides a comprehensive overview of this compound's function, its metabolic pathways, and its significance in metabolic disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Biochemical Landscape: Biosynthesis and Metabolism

This compound is not directly secreted in large amounts but is formed in peripheral tissues from circulating precursors. Its synthesis and metabolism are part of the complex steroidogenic cascade.

1.1. Biosynthesis Pathways

Androstenedione (Androst-4-ene-3,17-dione), the direct precursor to this compound, is produced in the adrenal glands and the gonads.[2] Its synthesis is governed by adrenocorticotropic hormone (ACTH) in the adrenals and gonadotropins in the gonads.[3] There are two primary pathways for androstenedione synthesis:

-

The Delta-5 Pathway (Δ5): This is the primary pathway, involving the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA), which is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[3]

-

The Delta-4 Pathway (Δ4): This secondary pathway involves the conversion of 17α-hydroxyprogesterone directly to androstenedione via the enzyme 17,20-lyase.[3]

Once formed, androstenedione is converted to This compound (5α-androstane-3,17-dione) by the enzyme 5α-reductase .[1] This conversion is a critical step in the "backdoor pathway" of androgen synthesis, which can produce DHT while bypassing testosterone.[4]

1.2. Metabolic Fate

This compound is an intermediate that can be further metabolized:

-

It is converted to androsterone by aldo-keto reductase family 1 member C4. Androsterone is a neurosteroid and androgen with weaker activity than testosterone.[5]

-

It is formed from dihydrotestosterone (DHT) via the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[1]

The intricate relationships between these steroids are visualized in the pathway diagram below.

Figure 1: this compound Biosynthesis and Metabolism.

This compound's Role in Metabolic Disorders

Elevated androgen levels, or hyperandrogenism, are a hallmark of several metabolic conditions, most notably PCOS. This compound and its precursor, androstenedione, are key players in this pathology.

2.1. Polycystic Ovary Syndrome (PCOS)

PCOS is a common endocrine disorder in women characterized by hyperandrogenism, anovulation, and insulin resistance.[6] Women with PCOS often exhibit elevated levels of androgens, including androstenedione.[7]

-

Insulin Resistance and Hyperinsulinemia: A majority of women with PCOS, particularly those who are obese, have insulin resistance and compensatory hyperinsulinemia.[8] Insulin can directly stimulate ovarian theca cells to produce androgens and can enhance the adrenal response to ACTH, further increasing androgen production.[8][9]

-

Biomarker for Metabolic Risk: Studies have shown a strong negative association between serum androstenedione and insulin sensitivity in women with PCOS.[10] The simultaneous measurement of testosterone and androstenedione is considered a useful tool for predicting metabolic risk in this population.[10][11] Women with elevated androstenedione, even with normal testosterone, show an increased incidence of dysglycemia.[10]

2.2. Adipose Tissue Dysfunction and Obesity

Adipose tissue is not merely a site for energy storage but also a dynamic endocrine organ that is actively involved in steroid metabolism.[12]

-

Androgen Conversion in Adipocytes: Adipocytes express a range of steroidogenic enzymes, including 5α-reductase and aldo-keto reductase 1C3 (AKR1C3), which converts androstenedione to testosterone.[13][14] The expression of AKR1C3 is stimulated by insulin, creating a vicious cycle where insulin resistance promotes local androgen production in fat tissue, which in turn exacerbates metabolic dysfunction.[15]

-

Effects on Adipocyte Function: Androgens influence adipocyte differentiation and lipid metabolism. They can suppress the differentiation of preadipocytes into mature fat cells and promote lipid accumulation, leading to adipocyte hypertrophy.[15][16] This contributes to the central obesity phenotype often seen in hyperandrogenic conditions and is linked to a pro-inflammatory state and worsened insulin resistance.

The diagram below illustrates the detrimental cycle involving androgens and adipocytes in metabolic disorders.

Figure 2: Vicious Cycle of Androgens and Adipocyte Dysfunction.

Quantitative Data on this compound and Metabolic Parameters

The following tables summarize quantitative findings from studies investigating the relationship between androgens and metabolic health.

Table 1: Serum Androgen Levels in PCOS vs. Controls

| Analyte | PCOS Patients (Mean) | Control Group (Mean) | Fold Change | Significance | Reference |

|---|---|---|---|---|---|

| Androstenedione | Varies (e.g., >3.3 nmol/L) | Normal Range | Elevated | P < .001 | [10] |

| Testosterone | Varies (e.g., >1.9 nmol/L) | Normal Range | Elevated | P < .001 | [10] |

| Free Androgen Index | Elevated | Normal Range | Elevated | P < .001 |[10] |

Note: Absolute values vary significantly between studies and assays. The key finding is the consistent elevation in PCOS cohorts.

Table 2: Correlation of Androgen Ratios with Metabolic Health in Normal-Weight PCOS Women

| Correlation | Triglyceride Index | Log Triglycerides | Significance | Interpretation | Reference |

|---|

| Serum T/A4 Ratio | R = -0.57 | R = -0.65 | P = .011 / P = .002 | An elevated ratio, marking higher AKR1C3 activity, predicts healthier metabolic function (lower triglycerides). |[13] |

Experimental Protocols for Steroid Hormone Analysis

Accurate quantification of this compound and other steroids is critical for research and clinical diagnostics. While immunoassays are available, they can suffer from cross-reactivity.[17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering superior specificity and sensitivity.[18][19]

4.1. Detailed Protocol: Steroid Profiling in Serum by LC-MS/MS

This protocol outlines a typical workflow for the simultaneous quantification of a panel of steroid hormones, including this compound.

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality controls into a 96-well plate.[18]

-

Internal Standard Spiking: Add 10 µL of an internal standard working solution (containing isotopically labeled versions of the analytes) to each well. This is crucial for correcting matrix effects and variations.[19]

-

Protein Precipitation: Add 200 µL of acetonitrile to each well. Vortex for 1 minute to precipitate proteins.[18]

-

Loading onto SLE Plate: Load the entire content of each well onto a 96-well SLE plate and allow 5 minutes for the sample to absorb into the sorbent.[18]

-

Elution: Place a collection plate under the SLE plate. Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether - MTBE) to each well and allow it to percolate via gravity to elute the steroids.[18]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[18]

-

Reconstitution: Reconstitute the dried extract in 100 µL of a reconstitution solution (e.g., 50:50 v/v methanol/water). Seal the plate and vortex before analysis.[18]

2. LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column to separate the different steroids based on their hydrophobicity. A gradient elution with solvents like methanol and water is typically employed. Baseline separation of isobars (molecules with the same mass, like DHEA and testosterone) is critical and may require longer columns or isocratic holds.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Analytes are identified based on their specific precursor-to-product ion transitions and chromatographic retention time.[20] Electrospray ionization (ESI) in both positive and negative modes may be used to detect the full panel of steroids.[20]

3. Data Analysis and Quantification

-

Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve generated from standards of known concentrations.

The workflow for this analytical process is depicted below.

Figure 3: Experimental Workflow for LC-MS/MS Steroid Profiling.

Conclusion

This compound and its metabolic precursors are more than just intermediates in steroidogenesis; they are active participants in the complex interplay between the endocrine and metabolic systems. In conditions of androgen excess, such as PCOS, elevated levels of androstenedione are strongly associated with insulin resistance and an adverse metabolic profile. The conversion of these androgens within peripheral tissues, particularly adipose tissue, perpetuates a cycle of dysfunction that contributes to obesity and the risk of type 2 diabetes. Accurate measurement of this compound and related androgens using advanced techniques like LC-MS/MS is essential for both clinical diagnosis and the development of novel therapeutic strategies aimed at breaking this cycle and mitigating the metabolic comorbidities of hyperandrogenism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Androstenedione - Wikipedia [en.wikipedia.org]

- 4. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 5. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Resistance to the Insulin and Elevated Level of Androgen: A Major Cause of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of insulin and insulin resistance in androgen excess disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. Hyperandrogenemia predicts metabolic phenotype in polycystic ovary syndrome: the utility of serum androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hyperandrogenemia in Polycystic Ovary Syndrome: Exploration of the Role of Free Testosterone and Androstenedione in Metabolic Phenotype | PLOS One [journals.plos.org]

- 12. Androstenedione changes steroidogenic activity of SGBS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. The interplay between androgens and adipocytes: the foundation of comorbidities of polycystic ovary syndrome – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]

- 17. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. wwwn.cdc.gov [wwwn.cdc.gov]

An In-depth Technical Guide to Androstanedione and its Impact on Hormonal Balance

Abstract

This technical guide provides a comprehensive overview of androstanedione (5α-androstane-3,17-dione), a key intermediate in androgen metabolism. It details its biosynthesis from primary androgens, its subsequent metabolic fate, and its overall impact on hormonal homeostasis. While possessing weak androgenic activity itself, this compound's primary significance lies in its position within the steroidogenic pathway, influencing the balance between potent androgens like dihydrotestosterone (DHT) and their precursors. This document synthesizes quantitative data on receptor binding affinities and the effects of its precursor, androstenedione, on circulating hormone levels. Furthermore, it outlines detailed experimental protocols for the quantification of this compound and the assessment of receptor binding, providing a critical resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically known as 5α-androstane-3,17-dione, is an endogenous androstane steroid that functions as a crucial metabolic intermediate.[1] It is essential to distinguish it from its more widely known precursor, androstenedione (androst-4-ene-3,17-dione), which is a primary prohormone for both androgens and estrogens.[2][3] this compound is formed from the 5α-reduction of androstenedione and serves as an intermediary in the pathway that converts androgens into other metabolites, such as androsterone.[1][2] Although it exhibits some androgenic activity, its role in hormonal balance is primarily defined by its place in the metabolic cascade that dictates the availability of more potent androgens.[1] Understanding the biochemistry and physiological impact of this compound is critical for diagnosing and managing various endocrine disorders, including hyperandrogenism and congenital adrenal hyperplasia.[4][5]

Biosynthesis and Metabolism of this compound

This compound is not secreted directly from the gonads or adrenal glands in significant quantities but is instead formed in peripheral tissues from circulating precursors. Its synthesis and subsequent metabolism are critical steps in the androgen pathway.

2.1 Biosynthetic Pathways

There are two primary pathways for the formation of this compound:

-

From Androstenedione: The principal pathway involves the irreversible conversion of androstenedione to this compound. This reaction is catalyzed by the enzyme 5α-reductase , which reduces the double bond between carbons 4 and 5.[1]

-

From Dihydrotestosterone (DHT): this compound can also be formed from the oxidation of DHT, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1]

2.2 Metabolic Fate

Once formed, this compound is an intermediate in the synthesis of the neurosteroid and androgen metabolite, androsterone.[2][6] This conversion is a key step in androgen catabolism. In certain tissues, such as female genital skin, the pathway from androstenedione through this compound to DHT appears to be more significant than the direct conversion of testosterone to DHT.[1]

Mechanism of Action and Impact on Hormonal Balance

This compound's impact on the body's hormonal milieu is multifaceted, stemming from its own weak biological activity and its role as an intermediate that influences the availability of more potent sex steroids.

3.1 Interaction with Steroid Receptors

-

Androgen Receptor (AR): this compound possesses inherent, albeit weak, androgenic activity.[1] Its precursor, androstenedione, binds to the androgen receptor with a significantly lower affinity than DHT. The dissociation constant (Kd) for androstenedione is approximately 648 nM, compared to about 10 nM for DHT, indicating a roughly 65-fold weaker interaction.[7] While direct binding data for this compound is less common, its structural similarity suggests a comparable or slightly different affinity profile.

-

Estrogen Receptors (ER): The precursor androstenedione has a very low affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), at less than 0.01% of the affinity of estradiol.[2] Therefore, any estrogenic effects are not due to direct receptor binding but rather through its conversion to estrogens.

3.2 Influence on Circulating Hormones

The administration of this compound's precursor, androstenedione, has been studied as a dietary supplement, and these studies provide insight into the metabolic flux and its impact on hormonal balance. Oral androstenedione supplementation can lead to a significant increase in serum androstenedione levels, which in turn elevates concentrations of both androgens and estrogens.[2][8]

-

Testosterone: A single oral dose of 300 mg of androstenedione has been shown to increase serum testosterone levels in men, although a 100 mg dose did not produce a significant change.[2]

-

Estrogens: Critically, androstenedione supplementation consistently leads to an increase in serum estrogen levels, particularly estrone and estradiol, due to peripheral aromatization.[2][9][10] This effect is observed even at doses that do not significantly raise testosterone.[2] In some studies, exercise combined with androstenedione supplementation significantly elevated plasma estradiol.[9]

This shunting of the precursor towards the estrogenic pathway is a key aspect of its impact on hormonal balance, potentially offsetting or negating any desired androgenic effects.

Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data regarding this compound and related hormones, providing a basis for comparison and analysis.

Table 1: Steroid Binding Affinities for the Androgen Receptor (AR)

| Compound | Receptor | Dissociation Constant (Kd) | Relative Affinity vs DHT | Citation(s) |

|---|---|---|---|---|

| Dihydrotestosterone (DHT) | Androgen Receptor | ~10 nM | 100% | [7] |

| Androstenedione | Androgen Receptor | ~648 nM | ~1.5% | [7] |

| Androstenedione | Estrogen Receptor (α & β) | >10,000 nM | <0.01% (vs Estradiol) |[2] |

Table 2: Normal Physiological Serum Concentrations

| Hormone | Population | Reference Range (ng/dL) | Citation(s) |

|---|---|---|---|

| Androstenedione | Adult Males | 40 - 150 | [2][11] |

| Androstenedione | Adult Females | 30 - 200 |[2][11] |

Table 3: Effects of Exogenous Androstenedione Supplementation on Serum Hormones

| Study Population | Dosage | Duration | Change in Androstenedione | Change in Testosterone | Change in Estradiol/Estrone | Citation(s) |

|---|---|---|---|---|---|---|

| Healthy Men | 300 mg | Single Dose | Not Reported | Increased | Increased | [2] |

| Healthy Men | 100 mg | Single Dose | Not Reported | No Significant Change | Increased | [2] |

| Healthy Men | 200 mg/day | 2 Days | +200-300% | No Change | +83% (with exercise) | [9] |

| Men (35-65 yrs) | 200 mg/day | 12 Weeks | Not Reported | +16% (at 1 mo), then baseline | Increased | [12] |

| Men (30-59 yrs) | 300 mg/day | 28 Days | +342% | +38% (Free T) | +103% (Estradiol) |[13] |

Key Experimental Protocols

Accurate quantification and functional assessment are paramount in steroid research. The following sections detail standard methodologies for analyzing this compound.

5.1 Quantification of Serum this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification due to its high specificity and sensitivity.

-

Principle: This method separates steroids from the serum matrix using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The mass spectrometer identifies and quantifies the specific molecule based on its unique mass-to-charge ratio and fragmentation pattern.

-

Methodology:

-

Sample Collection: Collect whole blood in a serum separator tube (SST) or red-top tube.[11]

-

Sample Preparation: Centrifuge the blood sample to separate the serum. Aliquot the serum into a plastic vial and freeze at -20°C or below until analysis.[11]

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate steroids from the serum proteins and lipids.

-

Chromatographic Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) system, typically with a C18 reverse-phase column, to separate this compound from other structurally similar steroids.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer (e.g., a triple quadrupole instrument). The instrument is set to selected reaction monitoring (SRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for quantification.

-

Quantification: The concentration of this compound in the sample is determined by comparing the signal intensity to a standard curve generated from known concentrations of a certified this compound standard.

-

5.2 Androgen Receptor Binding Affinity Assay

Competitive binding assays are used to determine the relative affinity of a ligand for a receptor. Fluorescence anisotropy is a sensitive method for this purpose.

-

Principle: This assay measures the change in the rotational speed (and thus the polarization of emitted light) of a small fluorescently-labeled androgen (the "tracer") when it binds to the much larger androgen receptor-ligand binding domain (AR-LBD). Unlabeled competitors, like this compound or DHT, will displace the tracer in a concentration-dependent manner, allowing for the calculation of their binding affinity (Kd).[7]

-

Methodology:

-

Reagents:

-

Purified, recombinant AR-LBD.

-

Fluorescent androgen analog (tracer).

-

Unlabeled competitor steroids (e.g., DHT, androstenedione) at a range of concentrations.

-

Assay buffer.

-

-

Procedure:

-

In a microplate, combine a fixed concentration of AR-LBD and the fluorescent tracer.

-

Add increasing concentrations of the unlabeled competitor steroid to different wells. Include control wells with no competitor.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Measurement: Measure the fluorescence anisotropy/polarization of each well using a suitable plate reader. High polarization indicates a high degree of tracer binding to the AR-LBD, while low polarization indicates displacement of the tracer by the competitor.

-

Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., a one-site competitive binding model) to calculate the IC50 (the concentration of competitor that displaces 50% of the tracer). The dissociation constant (Kd) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

-

Conclusion

This compound is a pivotal, yet often overlooked, metabolite in androgen biochemistry. While it is not a potent androgen in its own right, its formation and metabolism are integral to the regulation of hormonal balance. The conversion of its precursor, androstenedione, can significantly alter the ratio of circulating androgens to estrogens, a factor of critical importance in both physiological and pathological states. For researchers and clinicians, the accurate measurement of this compound and its related metabolites provides valuable diagnostic information for a range of endocrine disorders. For drug development professionals, understanding the kinetics of the 5α-reductase and 17β-HSD enzyme systems that govern this compound levels is essential for designing therapies that target the androgen signaling pathway. This guide provides the foundational biochemical knowledge, quantitative data, and methodological details necessary to support advanced research in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Androstenedione - Wikipedia [en.wikipedia.org]

- 3. Androstenedione | Rupa Health [rupahealth.com]

- 4. ANST - Overview: Androstenedione, Serum [mayocliniclabs.com]

- 5. childrensmn.org [childrensmn.org]

- 6. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [iro.uiowa.edu]

- 9. The acute effects of androstenedione supplementation in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced conversion of androstenedione to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androstenedione, Serum | MLabs [mlabs.umich.edu]

- 12. The Andro Project: physiological and hormonal influences of androstenedione supplementation in men 35 to 65 years old participating in a high-intensity resistance training program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracrine Synthesis of Androstanedione in Peripheral Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intracrine synthesis of androstanedione in key peripheral tissues: the prostate, skin, and adipose tissue. It delves into the enzymatic pathways, regulatory networks, and quantitative data underpinning this crucial aspect of androgen metabolism. Detailed experimental protocols for the study of this compound synthesis are provided, alongside visual representations of the core signaling pathways and experimental workflows to facilitate understanding and further research in the field of androgen-related pathologies and drug development.

Introduction: The Concept of Intracrine Androgen Synthesis

Intracrine synthesis refers to the process by which weakly androgenic precursor steroids, primarily of adrenal origin, are taken up by peripheral tissues and converted into potent androgens that act within the same cell.[1][2] This mechanism is of paramount importance in maintaining local androgen concentrations, often independent of circulating testosterone levels. This compound (5α-androstane-3,17-dione) is a key intermediate in this process, primarily formed from the conversion of androstenedione by the enzyme 5α-reductase.[3] The subsequent conversion of this compound to the potent androgen dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase (17β-HSD) highlights its critical role in androgen action.[4] Dysregulation of intracrine this compound synthesis is implicated in a variety of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and skin disorders like acne and hirsutism.[5][6][7]

Enzymatic Pathways of this compound Synthesis

The synthesis of this compound in peripheral tissues is a multi-step process involving a cascade of steroidogenic enzymes. The primary pathways originate from cholesterol and involve key intermediates such as dehydroepiandrosterone (DHEA) and androstenedione, which are secreted by the adrenal glands and gonads.

The core reaction in the intracrine synthesis of this compound is the irreversible conversion of androstenedione, a reaction catalyzed by 5α-reductase. Subsequently, this compound can be metabolized to the highly potent androgen, dihydrotestosterone (DHT), by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD), or to the weaker androgen, androsterone.

Below is a diagram illustrating the central pathway of this compound synthesis from androstenedione.

Quantitative Analysis of this compound Synthesis in Peripheral Tissues

The enzymatic activity and steroid concentrations related to this compound synthesis vary significantly between different peripheral tissues. This section presents a summary of the available quantitative data for the prostate, skin, and adipose tissue.

Prostate

The prostate gland is a primary site of intracrine androgen synthesis, where DHT plays a crucial role in both normal development and the progression of diseases like benign prostatic hyperplasia (BPH) and prostate cancer.

Table 1: Kinetic Parameters of 5α-Reductase in Human Prostate

| Tissue Compartment | Condition | Km (nM) | Vmax (pmol/mg protein/h) |

| Epithelium | Normal | 14.3 ± 1.8 | 23.8 ± 3.9 |

| BPH | 29.5 ± 2.7 | 27.9 ± 3.0 | |

| Stroma | Normal | 78.4 ± 8.5 | 68.3 ± 4.4 |

| BPH | 185.8 ± 13.6 | 173.8 ± 12.2 |

Data adapted from a study on human prostate tissue.

Skin

In the skin, intracrine androgen metabolism contributes to the development of secondary sexual characteristics, hair growth, and sebum production. Dysregulation of this process is associated with conditions like acne and hirsutism.[5][6]

Table 2: 5α-Reductase and 17β-Hydroxysteroid Dehydrogenase Activity in Human Skin Keratinocytes

| Enzyme | Cell Type | Activity (pmol/mg protein/h) |

| 5α-Reductase | Infrainfundibular Keratinocytes | Data not consistently reported, but significantly higher than in epidermal keratinocytes |

| 17β-Hydroxysteroid Dehydrogenase | Infrainfundibular Keratinocytes | Activity is 2.5- to 7-fold greater than 5α-reductase activity[5] |

Data from a study on cultured keratinocytes from the infrainfundibulum and epidermis.[5]

Table 3: Androgen Concentrations in Human Genital Skin

| Androgen | Condition | Concentration (pmol/mg tissue/2h) |

| Dihydrotestosterone (DHT) | Normal Women | 0.48 ± 0.08 |

| Hirsute Women | 4.50 ± 1.0 | |

| Normal Men | 6.18 ± 1.94 |

Data represents the production from a radiolabeled testosterone precursor.[8]

Adipose Tissue

Adipose tissue is now recognized as an important endocrine organ that actively metabolizes steroids. Intracrine androgen synthesis in adipose tissue is implicated in the regulation of adipocyte differentiation and lipid metabolism.

Table 4: 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Isoform Expression in Human Adipose Tissue

| 17β-HSD Isoform | Subcutaneous Fat Expression | Omental Fat Expression | Correlation with BMI |

| Type 4 | Expressed | Expressed | No significant correlation |

| Type 5 | Higher expression than omental | Expressed | Significant positive correlation in subcutaneous fat |

Data from a study on paired omental and subcutaneous fat biopsies from healthy women.

Regulatory Networks of this compound Synthesis

The intracrine synthesis of this compound is a tightly regulated process, influenced by a complex network of hormones, transcription factors, and signaling molecules.

Hormonal Regulation

-

Androgens: Androgens themselves, particularly DHT, can regulate the expression of the enzymes involved in their own synthesis. For instance, in prostate cancer cells, androgens can induce the expression of 5α-reductase type 1 (SRD5A1) while repressing type 2 (SRD5A2).[9]

-

Progesterone: In the brain, progesterone has been shown to upregulate the expression of 5α-reductase type 2.[10]

-

Calcitriol (Vitamin D): Calcitriol can upregulate the expression of HSD17B types 2, 4, and 5 in human prostate cancer cells.[11]

Transcriptional Regulation

Several transcription factors have been identified that directly bind to the promoter regions of the genes encoding for steroidogenic enzymes, thereby controlling their expression.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-2 has been shown to induce the expression of 5α-reductase type 2 (Srd5a2) in the liver and prostate.[12]

-

Androgen Receptor (AR): The androgen receptor is a key regulator of 5α-reductase isoenzyme expression in the prostate.[9][13]

-

Sp1 and C/EBPα: These transcription factors are essential for the promoter activity of HSD17B11 in prostate cancer cells.[14]

The following diagram illustrates the regulatory network influencing the expression of key enzymes in this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the intracrine synthesis of this compound.

In Vitro 5α-Reductase Activity Assay in Tissue Homogenates

This protocol describes a general method for determining the activity of 5α-reductase in peripheral tissue homogenates.

Materials:

-

Tissue of interest (e.g., prostate, skin)

-

Homogenization buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose, 1 mM EDTA, and 0.1 mM dithiothreitol)

-

Radiolabeled substrate: [1,2,6,7-³H]-Androstenedione

-

Cofactor: NADPH

-

Stopping solution: Dichloromethane or other organic solvent

-

Scintillation cocktail

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Tissue Homogenization:

-

Excise and immediately place the tissue in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer or similar device on ice.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant for the enzyme assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tissue homogenate (supernatant)

-

Radiolabeled androstenedione (at a concentration range to determine Km and Vmax)

-

NADPH (saturating concentration)

-

Homogenization buffer to a final volume.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Steroid Extraction:

-

Stop the reaction by adding an excess of ice-cold stopping solution (e.g., dichloromethane).

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic (lower) phase to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Separation and Quantification of Metabolites:

-

Resuspend the dried steroid extract in a small volume of a suitable solvent (e.g., methanol).

-

Spot the extract onto a TLC plate alongside standards for androstenedione and this compound.

-

Develop the TLC plate in an appropriate solvent system to separate the steroids.

-

Visualize the steroid standards (e.g., under UV light or with iodine vapor).

-

Scrape the areas of the TLC plate corresponding to androstenedione and this compound into separate scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of this compound formed per unit of protein per unit of time.

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Workflow Diagram:

Measurement of Steroid Hormones in Tissue Samples by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and other steroid hormones in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17][18]

Materials:

-

Tissue of interest

-

Internal standards (deuterated or ¹³C-labeled analogs of the steroids of interest)

-

Homogenization solution (e.g., methanol/water)

-

Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of frozen tissue.

-

Add a known amount of the internal standard mixture.

-

Homogenize the tissue in the homogenization solution.

-

-

Extraction:

-

Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in the initial mobile phase of the LC gradient.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the steroids using a suitable gradient elution program.

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of steroid standards and their corresponding internal standards.

-

Calculate the concentration of each steroid in the tissue sample based on the peak area ratio of the analyte to its internal standard and the calibration curve.

-

Conclusion

The intracrine synthesis of this compound in peripheral tissues is a fundamental process in androgen physiology and pathophysiology. A thorough understanding of the enzymatic pathways, their regulation, and the tissue-specific quantitative differences is essential for the development of targeted therapies for a range of androgen-dependent diseases. The experimental protocols and visual aids provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of local androgen metabolism and its implications for human health. Further research is warranted to fully elucidate the intricate regulatory networks and to identify novel therapeutic targets within these pathways.

References

- 1. Intracrine androgen biosynthesis, metabolism and action revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracrine androgen biosynthesis, metabolism and action revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 4. Intracrine androgen biosynthesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of 5-alpha-reductase and 17-beta-hydroxysteroid dehydrogenase in the infrainfundibulum of subjects with and without acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Is increased 5 alpha-reductase activity a primary phenomenon in androgen-dependent skin disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddonline.com [jddonline.com]

- 8. 5 alpha-Reductase activity in the genital skin of hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Transcriptional regulation of the mouse steroid 5α-reductase type II gene by progesterone in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of 17beta-hydroxysteroid dehydrogenase type 2, type 4 and type 5 by calcitriol, LXR agonist and 5alpha-dihydrotestosterone in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Steroid 5-alpha reductase type 2 (Srd5a2) by Sterol Regulatory Element Binding Proteins and Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcriptional Regulation of Type 11 17β-Hydroxysteroid Dehydrogenase Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

- 18. researchgate.net [researchgate.net]

Androstanedione Metabolism in Human Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstanedione, an androgen steroid hormone, plays a pivotal role as an intermediate in the biosynthesis of potent androgens and estrogens. In the context of hormone-dependent cancers, such as prostate and breast cancer, the metabolism of this compound within the tumor microenvironment is a critical process that can fuel cancer cell proliferation and survival. Cancer cells can utilize circulating this compound and convert it into hormones that stimulate tumor growth, even in therapeutic settings aimed at depleting systemic androgen levels. This technical guide provides an in-depth overview of this compound metabolism in human cancer cell lines, focusing on the key enzymatic pathways, quantitative data, and experimental methodologies relevant to researchers and drug development professionals in oncology.

Core Metabolic Pathways

This compound is a central precursor that can be shunted into several metabolic pathways, leading to the formation of various biologically active steroids. The fate of this compound is primarily determined by the expression and activity of key steroidogenic enzymes within the cancer cells.

Androgen Synthesis

In prostate cancer, and even in certain types of breast cancer, the conversion of this compound to potent androgens is a key driver of disease progression. The primary pathways include:

-

The Classical Pathway: this compound is converted to testosterone by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). Testosterone is then further metabolized to the highly potent androgen, 5α-dihydrotestosterone (DHT), by 5α-reductase enzymes (SRD5A1 and SRD5A2). DHT is a primary ligand for the androgen receptor (AR), and its binding activates signaling pathways that promote tumor growth.[1][2][3]

-

The "Backdoor" or "Alternative" Pathway: In castration-resistant prostate cancer (CRPC), an alternative pathway that bypasses testosterone for DHT synthesis has been identified. In this pathway, this compound is first 5α-reduced to 5α-androstanedione, which is then converted to DHT.[1][4][5][6] This pathway is significant as it allows cancer cells to maintain intratumoral DHT levels sufficient for AR activation, even when testosterone levels are low.[1][4][5][6]

Estrogen Synthesis

In breast cancer, particularly in postmenopausal women, the local production of estrogens from adrenal androgens like this compound is a major contributor to tumor growth. The key enzyme in this process is:

-

Aromatase (CYP19A1): This enzyme catalyzes the conversion of androstenedione to estrone (E1).[7][8][9] Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-HSDs. This local estrogen production can stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[8][9]

Key Enzymes in this compound Metabolism

The metabolic fate of this compound in cancer cells is dictated by the expression and activity of a panel of steroidogenic enzymes.

| Enzyme Family | Isoforms | Primary Reaction | Cancer Relevance |

| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | This compound → 5α-Androstanedione; Testosterone → DHT | Upregulated in prostate cancer, particularly CRPC, driving DHT synthesis.[1][4][10] SRD5A1 is implicated in the alternative pathway.[5][6] |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | HSD17B1, HSD17B2, HSD17B3, HSD17B5 (AKR1C3), etc. | Interconversion of androgens and estrogens (e.g., this compound ↔ Testosterone; Estrone ↔ Estradiol) | Different isoforms have distinct reductive or oxidative activities, influencing the balance of active and inactive steroids.[11][12][13][14][15] HSD17B5 (AKR1C3) is often overexpressed in CRPC and implicated in testosterone synthesis.[5][10] |

| Aromatase | CYP19A1 | This compound → Estrone | Key enzyme for local estrogen production in ER+ breast cancer, a primary target for aromatase inhibitors.[7][8][16] |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B1, HSD3B2 | DHEA → Androstenedione | Converts adrenal precursors to this compound, providing substrate for downstream androgen and estrogen synthesis.[2] |

Quantitative Data on this compound Metabolism in Cancer Cell Lines

The metabolic activity of different cancer cell lines can vary significantly, influencing their hormone sensitivity and response to therapy. The following tables summarize some of the reported quantitative and semi-quantitative findings.

Table 1: 5α-Reductase Activity in Breast Cancer Cell Lines [16]

| Cell Line | Relative 5α-Reductase Activity |

| ZR75 | High (5-fold greater than MD cells) |

| MCF7 | Moderate (2-fold greater than MD cells) |

| MD | Low |

Table 2: Aromatase Activity in Breast Cancer Cell Lines [16]

| Cell Line | Relative Aromatase Activity |

| MD | High |

| DM | High (10-fold greater than MCF7) |

| MCF7 | Low |

| ZR75 | Undetectable |

Table 3: this compound Metabolism in Prostate Cancer Cell Lines

| Cell Line | Key Metabolic Features |

| LNCaP | Capable of converting DHEA to androstenedione and subsequently to DHT.[17] Metabolizes a significant portion of androstenedione to glucuronidated forms.[18] |

| PC-3 | Tends to convert androstenedione to DHEA or DHEA-S.[17] |

| DU145 | Similar to PC-3, favors the conversion of androstenedione back to DHEA/DHEA-S.[17] |

Table 4: Metabolite Formation from this compound in Prostate Cell Lines [18]

| Cell Line | Precursor | Major Metabolites |